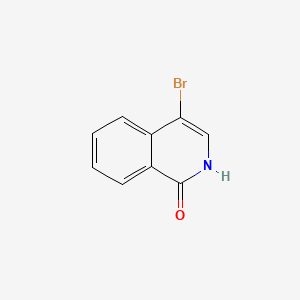

4-Bromoisoquinolin-1(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPUFLIYIMVOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312971 | |

| Record name | 4-Bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3951-95-9 | |

| Record name | 3951-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoisoquinolin-1(2H)-one: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural features, and potential biological applications of 4-Bromoisoquinolin-1(2H)-one. The information is curated for professionals in the fields of chemical research and drug development, with a focus on data presentation, experimental methodologies, and visualization of key concepts.

Core Chemical and Physical Properties

This compound is a halogenated derivative of the isoquinolinone scaffold. Its chemical and physical properties are summarized in the tables below, providing a foundational dataset for experimental design and computational modeling.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | 4-bromo-2H-isoquinolin-1-one |

| Synonyms | 4-Bromoisocarbostyril, 4-Bromo-1(2H)-isoquinolinone |

| CAS Number | 3951-95-9 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=O)C=C2Br |

| InChI Key | ZOPUFLIYIMVOGZ-UHFFFAOYSA-N |

| InChI | InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 248-249 °C (decomposes) | [1] |

| Boiling Point | 408 °C at 760 mmHg | [1] |

| Density | 1.666 g/cm³ | [1] |

| pKa | 11.91 ± 0.40 (Predicted) | [1] |

| LogP | 2.70290 | [1] |

| Vapor Pressure | 7.26E-07 mmHg at 25°C | [1] |

| Flash Point | 200.5 °C | [1] |

| Refractive Index | 1.654 | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Molecular Structure and Spectroscopic Data

The structure of this compound consists of a bicyclic system with a bromine atom at the C4 position of the isoquinoline ring. It exists in tautomeric equilibrium with 4-bromo-1-hydroxyisoquinoline, though the keto form is generally favored.

Spectroscopic techniques are crucial for the verification of its structure and purity. Below are typical considerations for its analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons and a proton on the nitrogen atom. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern.

-

¹³C NMR: Signals for the carbonyl carbon, the carbon-bearing bromine, and other aromatic carbons would be observed.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M and M+2) being of similar intensity.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common approach involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides.

Experimental Workflow: Palladium-Catalyzed Synthesis

References

Synthesis of 4-Bromoisoquinolin-1(2H)-one from Isoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Bromoisoquinolin-1(2H)-one, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from isoquinoline. This document details two primary synthetic routes, including in-depth experimental protocols, quantitative data, and mechanistic insights.

Introduction

Isoquinolin-1(2H)-one and its derivatives are key structural motifs in a wide range of biologically active compounds and natural products. The introduction of a bromine atom at the C4 position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a crucial intermediate in the synthesis of complex molecular architectures for drug discovery. This guide outlines two viable multi-step synthetic pathways from readily available isoquinoline.

Primary Synthetic Pathway: Bromination Followed by Hydrolysis

The most direct and well-documented route involves a two-step process: the electrophilic bromination of isoquinoline to yield 4-bromoisoquinoline, followed by a copper-catalyzed hydrolysis to afford the target compound.

Step 1: Synthesis of 4-Bromoisoquinoline

The initial step is the direct bromination of isoquinoline. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol:

A detailed procedure for the synthesis of 4-bromoisoquinoline from isoquinoline hydrochloride has been reported.[1] In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, 33.3 g (0.20 mole) of isoquinoline hydrochloride is mixed with 50 ml of nitrobenzene. The mixture is heated to approximately 180°C with stirring to obtain a clear yellow solution. To this solution, 35.2 g (0.22 mole) of bromine is added dropwise over a period of about 1 hour and 15 minutes. The evolution of hydrogen chloride is observed throughout the addition. After the complete addition of bromine, the reaction mixture is heated at 180°C and stirred for an additional 4 hours and 45 minutes, by which time the evolution of hydrogen chloride has nearly ceased. The reaction mixture is then worked up to isolate the 4-bromoisoquinoline.

Quantitative Data:

| Parameter | Value | Reference |

| Isoquinoline Hydrochloride | 33.3 g (0.20 mol) | [1] |

| Bromine | 35.2 g (0.22 mol) | [1] |

| Nitrobenzene | 50 ml | [1] |

| Reaction Temperature | ~180°C | [1] |

| Reaction Time | ~6 hours | [1] |

| Yield | Not explicitly stated |

Reaction Pathway Diagram:

References

Spectroscopic Profile of 4-Bromoisoquinolin-1(2H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromoisoquinolin-1(2H)-one (CAS No. 3951-95-9). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₆BrNO, with a molecular weight of 224.05 g/mol . Its structure is characterized by an isoquinolinone core with a bromine atom at the C4 position. The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.57 | br. s | - | NH |

| 8.24 | dd | 8.0, 0.8 | H-5 |

| 7.88-7.83 | m | - | H-7 |

| 7.79-7.75 | m | - | H-8 |

| 7.61 | ddd | 8.0, 7.1, 1.1 | H-6 |

| 7.55 | s | - | H-3 |

¹³C NMR

At the time of this publication, specific experimental ¹³C NMR data for this compound was not available in the searched literature. However, based on spectral data of closely related analogs, the anticipated chemical shifts are provided below for reference.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~160 | C=O |

| ~140 | C-8a |

| ~133 | C-7 |

| ~128 | C-5 |

| ~127 | C-4a |

| ~126 | C-6 |

| ~125 | C-3 |

| ~118 | C-8 |

| ~100 | C-4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1680-1650 | Strong | C=O Stretch (Amide) |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1300 | Medium | C-N Stretch |

| ~800-600 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry data was obtained using Electrospray Ionization (ESI).

| m/z | Ion |

| 223.9 | [M+H]⁺ |

The observed [M+H]⁺ peak is consistent with the molecular weight of this compound (224.05 g/mol ). The characteristic isotopic pattern for a bromine-containing compound is expected.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

A general procedure for the synthesis involves the bromination of isoquinolin-1(2H)-one. In a typical reaction, isoquinolin-1(2H)-one is dissolved in a suitable solvent, such as dichloromethane, and treated with a brominating agent like N-bromosuccinimide (NBS) or pyridinium hydrobromide perbromide at room temperature.[1] The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up, and the crude product is purified, typically by chromatography, to yield this compound.

NMR Spectroscopy

¹H NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz. The sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS). Data processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded, and the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

Mass spectra are acquired on a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

Crystal Structure Analysis of 4-Bromoisoquinolin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, the specific single-crystal X-ray structure of 4-Bromoisoquinolin-1(2H)-one is not publicly available in crystallographic databases. This guide provides a comprehensive overview of the methodologies for its synthesis, crystallization, and crystal structure analysis, utilizing data from the parent compound, Isoquinolin-1(2H)-one, as a representative example for data presentation and interpretation.

Introduction

Isoquinolin-1(2H)-one and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the C4 position, yielding this compound, offers a valuable handle for further functionalization through cross-coupling reactions, making it a key intermediate in the synthesis of complex pharmaceutical agents.[1] Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and guiding rational drug design. This technical guide outlines the essential experimental protocols and data analysis involved in the crystal structure determination of this compound.

Synthesis and Crystallization

Synthesis of this compound

A common route for the synthesis of 4-bromoisoquinolones involves the palladium-catalyzed cyclization of 2-alkynylbenzyl azides.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of the appropriate 2-alkynylbenzyl azide (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane, add a palladium catalyst, for instance, PdBr₂ (0.05 eq.), and a bromine source like CuBr₂ (2.0 eq.).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically around 80°C, for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is washed with water and brine.

-

Extraction and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.[3]

Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.[4] The purity of the compound is crucial for successful crystallization.[5]

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture in which it has moderate solubility.[5] Common solvents for crystallization of organic compounds include acetone, ethanol, methanol, ethyl acetate, and dichloromethane.

-

Solution Preparation: Gently warm the solution to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

-

Crystallization: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with small perforations, and leave it undisturbed in a vibration-free environment at room temperature.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals should form.[6]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7]

Data Collection

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, mounting is performed under an inert oil.[6]

-

Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

Workflow:

-

Data Reduction: The raw diffraction images are integrated to obtain a list of reflection intensities.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.

Data Presentation

The following tables present the crystallographic data for the parent compound, Isoquinolin-1(2H)-one , and serve as a template for the expected data for this compound.[8]

Table 1: Crystal Data and Structure Refinement for Isoquinolin-1(2H)-one. [8]

| Parameter | Value |

| Empirical formula | C₉H₇NO |

| Formula weight | 145.16 |

| Temperature | 290(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 11.6138(17) Å |

| b = 5.2965(9) Å | |

| c = 12.2946(9) Å | |

| α = 90° | |

| β = 111.745(9)° | |

| γ = 90° | |

| Volume | 702.46(17) ų |

| Z | 4 |

| Density (calculated) | 1.373 Mg/m³ |

| Absorption coefficient | 0.09 mm⁻¹ |

| F(000) | 304 |

| Crystal size | 0.36 x 0.36 x 0.34 mm |

| Theta range for data collection | 2.9 to 28.3° |

| Reflections collected | 3292 |

| Independent reflections | 1678 [R(int) = 0.044] |

| Completeness to theta = 28.3° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1678 / 0 / 101 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.113 |

| R indices (all data) | R1 = 0.084, wR2 = 0.123 |

Table 2: Selected Bond Lengths (Å) for Isoquinolin-1(2H)-one. [8]

| Bond | Length (Å) |

| O1-C1 | 1.241(2) |

| N2-C1 | 1.365(2) |

| N2-C8a | 1.391(2) |

| C1-C8a | 1.464(2) |

| C3-C4 | 1.353(3) |

| C4-C4a | 1.417(2) |

| C4a-C5 | 1.408(2) |

| C5-C6 | 1.368(3) |

| C6-C7 | 1.393(3) |

| C7-C8 | 1.369(3) |

| C8-C8a | 1.408(2) |

Table 3: Selected Bond Angles (°) for Isoquinolin-1(2H)-one. [8]

| Angle | Degrees (°) |

| O1-C1-N2 | 122.3(2) |

| O1-C1-C8a | 122.8(2) |

| N2-C1-C8a | 114.9(1) |

| C1-N2-C8a | 124.9(1) |

| C4-C4a-C8a | 120.3(2) |

| C5-C4a-C8a | 120.0(2) |

| C4a-C5-C6 | 120.3(2) |

| C5-C6-C7 | 120.4(2) |

| C6-C7-C8 | 119.8(2) |

| C7-C8-C8a | 120.0(2) |

| N2-C8a-C4a | 117.7(1) |

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. How To [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

Tautomerism of 4-Bromoisoquinolin-1(2H)-one: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 26, 2025

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 4-Bromoisoquinolin-1(2H)-one. This phenomenon, specifically the lactam-lactim tautomerism, is critical for understanding the molecule's chemical reactivity, spectroscopic properties, and potential pharmacological activity. Isoquinolinone scaffolds are prevalent in numerous biologically active compounds, and their tautomeric state can significantly influence receptor binding, membrane permeability, and metabolic stability. This document details the structural aspects of the tautomers, summarizes key quantitative data from analogous systems, provides detailed experimental protocols for characterization, and presents computational insights into the equilibrium.

Introduction: The Lactam-Lactim Equilibrium

This compound exists as a dynamic equilibrium between two tautomeric forms: the lactam form, This compound , and the lactim form, 4-Bromo-1-hydroxyisoquinoline . This prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms of the amide group.

The lactam form is characterized by a carbonyl group (C=O) and an N-H bond, while the lactim form contains a hydroxyl group (O-H) and an imine C=N bond within the aromatic isoquinoline ring system. The position of this equilibrium is highly sensitive to environmental factors such as the solvent, temperature, and pH, as well as the electronic effects of substituents on the ring. Understanding and controlling this equilibrium is paramount in drug design and development, as the two tautomers present different hydrogen bonding capabilities, lipophilicity, and chemical stability.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data on the tautomeric equilibrium of unsubstituted this compound is not extensively published, data from related quinolone and isoquinolone systems allow for reliable extrapolation. The equilibrium constant (KT = [lactim]/[lactam]) is the primary quantitative descriptor. Generally, the lactam form is more stable and predominates in polar solvents, whereas the lactim form can be favored in nonpolar environments.

Table 1: Hypothetical Tautomer Ratios in Various Solvents

Note: These values are illustrative, based on trends observed for similar N-heterocyclic systems, and serve as a predictive guide for experimental design.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Estimated KT ([lactim]/[lactam]) | Estimated ΔG (kcal/mol) |

| Water | 80.1 | Lactam | 0.05 | +1.8 |

| DMSO | 46.7 | Lactam | 0.10 | +1.4 |

| Methanol | 32.7 | Lactam | 0.15 | +1.1 |

| Chloroform | 4.8 | Lactam / Lactim Mix | 0.80 | +0.1 |

| Dioxane | 2.2 | Lactim | 1.50 | -0.2 |

Table 2: Predicted Relative Energies from Computational Models

Note: Based on DFT calculations performed on analogous bromo-substituted quinolinones. Energies represent the stability of the lactim relative to the lactam form.

| Computational Method | Basis Set | Phase | Relative Energy (ΔE, kcal/mol) |

| DFT (B3LYP) | 6-311+G(d,p) | Gas Phase | -0.5 |

| DFT (B3LYP) | 6-311+G(d,p) | Water (PCM) | +2.1 |

| DFT (M06-2X) | 6-311+G(d,p) | Gas Phase | -0.2 |

| DFT (M06-2X) | 6-311+G(d,p) | Water (PCM) | +2.5 |

Experimental Protocols for Tautomer Characterization

The characterization and quantification of the tautomeric equilibrium rely on a combination of spectroscopic and theoretical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for quantitatively assessing tautomeric mixtures in solution. The slow exchange rate between lactam and lactim tautomers on the NMR timescale allows for the observation of distinct signals for each species.

Protocol:

-

Sample Preparation: Prepare solutions of this compound (approx. 10 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample.

-

Lactam Form: Expect a broad singlet for the N-H proton (typically δ 10-12 ppm in DMSO-d₆). The proton at C5 will likely appear as a doublet around δ 8.0-8.3 ppm. The C3 proton will be a singlet around δ 6.5-7.0 ppm.

-

Lactim Form: The N-H signal will be absent, replaced by a broad O-H signal (variable position). The aromatic protons will show slight upfield or downfield shifts compared to the lactam form. The C3 proton signal will be shifted significantly.

-

-

Quantification:

-

Identify non-exchangeable, well-resolved signals unique to each tautomer (e.g., the C3-H or C5-H protons).

-

Carefully integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

-

Calculate KT = (Integral of Lactim Signal) / (Integral of Lactam Signal).

-

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra to confirm assignments. The most significant difference will be observed for the C1 carbon, which appears as a carbonyl signal (δ ~160-165 ppm) in the lactam form and as a C-O signal (δ ~150-155 ppm) in the lactim form.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups that differentiate the tautomers, particularly in the solid state.

Protocol:

-

Sample Preparation: Prepare a KBr pellet or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory for the solid sample. For solution studies, use a suitable solvent that is transparent in the region of interest (e.g., CCl₄, CHCl₃).

-

Spectral Acquisition: Scan the range from 4000 to 400 cm⁻¹.

-

Spectral Analysis:

-

Lactam Form: Look for a strong, sharp absorption band for the C=O stretch (amide I band) between 1650-1680 cm⁻¹ . A broad band for the N-H stretch will be visible around 3100-3300 cm⁻¹ .

-

Lactim Form: The C=O stretch will be absent. Look for a broad O-H stretching band around 3200-3500 cm⁻¹ and a C=N stretching vibration around 1620-1640 cm⁻¹ .

-

UV-Vis Spectroscopy

The difference in conjugation between the lactam and lactim forms leads to distinct electronic transitions, which can be observed by UV-Vis spectroscopy.

Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in solvents of varying polarity (e.g., hexane, ethanol, water).

-

Spectral Acquisition: Record the absorption spectra from approximately 200 to 400 nm.

-

Spectral Analysis:

-

The lactam form, possessing a cross-conjugated system, typically exhibits a λmax at a longer wavelength compared to the fully aromatic lactim tautomer.

-

Changes in the solvent polarity that shift the tautomeric equilibrium will result in significant changes in the absorption spectrum, including shifts in λmax and changes in the shape of the absorption bands. This solvatochromic effect can be used to infer the dominant tautomer in a given solvent.

-

Computational Chemistry Insights

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the intrinsic stability of the tautomers and help in the interpretation of experimental spectra.

Methodology:

-

Structure Optimization: The geometries of both the lactam and lactim tautomers are optimized in the gas phase and with a solvent continuum model (e.g., Polarizable Continuum Model, PCM) to simulate different environments.

-

Energy Calculation: Single-point energy calculations are performed at a high level of theory (e.g., B3LYP/6-311+G(d,p)) to determine the electronic energies.

-

Thermodynamic Analysis: Vibrational frequency calculations are performed to confirm the structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies (ΔG).

-

Interpretation: The relative Gibbs free energies (ΔG) between the two tautomers predict their relative populations at equilibrium. As indicated in Table 2, calculations typically show the lactim form to be slightly more stable in the gas phase, while the lactam form is significantly stabilized by polar solvents due to its larger dipole moment, consistent with experimental trends.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical identity, with the equilibrium between the lactam and lactim forms being highly dependent on the surrounding environment. While the lactam form generally predominates in polar, protic media, the lactim form can become significant in nonpolar environments. A multi-faceted approach combining high-resolution NMR for quantification, IR and UV-Vis spectroscopy for functional group identification, and DFT calculations for energetic and structural insights is essential for a complete characterization. For professionals in drug development, a thorough understanding of this tautomeric system is crucial for predicting molecular interactions, optimizing pharmacokinetic properties, and ensuring the development of effective and stable therapeutic agents.

An In-Depth Technical Guide to 4-Bromoisoquinolin-1(2H)-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromoisoquinolin-1(2H)-one, a pivotal heterocyclic compound in modern medicinal chemistry. This document details its historical context, synthesis methodologies, physicochemical properties, and its burgeoning role in the development of targeted therapeutics, particularly in oncology.

Introduction and Historical Context

The journey to the synthesis and application of this compound is rooted in the rich history of isoquinoline chemistry. The isoquinoline scaffold itself is a core structural motif in numerous natural products and pharmacologically active compounds. Seminal late 19th and early 20th-century discoveries laid the groundwork for the synthesis of this important class of heterocycles.

The Pomeranz-Fritsch reaction , first described in 1893, provided a foundational method for isoquinoline synthesis through the acid-catalyzed cyclization of benzalaminoacetals.[1][2][3] Shortly after, in 1900, the Gabriel-Colman rearrangement offered an alternative route, involving the base-induced rearrangement of phthalimido esters to form substituted isoquinolines.[4] These classical methods were instrumental in the early exploration of isoquinoline chemistry.

Physicochemical and Spectral Data

A compilation of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| CAS Number | 3951-95-9 |

| Appearance | Pale yellow to white solid |

| Melting Point | 248-249 °C |

| Boiling Point | 408.0 ± 25.0 °C at 760 mmHg |

| Density | 1.67 ± 0.06 g/cm³ |

| pKa | 11.91 ± 0.40 (Predicted) |

| LogP | 2.70 |

| Solubility | Soluble in chloroform and methanol. |

Note: Some values are predicted and should be used as an estimate.

Synthesis Methodologies

Several synthetic routes to this compound and its derivatives have been developed, ranging from classical bromination reactions to modern palladium-catalyzed methods.

Direct Bromination of Isoquinoline Hydrochloride

A traditional and direct approach involves the high-temperature bromination of isoquinoline hydrochloride.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, combine 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.

-

Heating: Stir the mixture and heat to approximately 180°C to obtain a clear yellow solution.

-

Bromine Addition: Add 35.2 g (0.22 mole) of bromine dropwise through the dropping funnel over a period of 1 hour and 15 minutes. A smooth evolution of hydrogen chloride should be observed.

-

Reaction Monitoring: After the addition is complete, the reaction mixture will be a single, amber-red phase. Continue heating and stirring at 180°C. The formation of a solid slurry and a decrease in hydrogen chloride evolution indicates the reaction is proceeding.

-

Workup: After approximately 4-5 hours of heating, the evolution of hydrogen chloride will have nearly ceased. The product, 4-bromoisoquinoline, can then be isolated and purified using standard techniques.[5]

Palladium-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides

A more contemporary and selective method utilizes a palladium-catalyzed intramolecular cyclization. This approach allows for the synthesis of substituted 4-bromoisoquinolinones.[6][7][8]

Experimental Protocol for 3-Phenyl-4-bromoisoquinolin-1(2H)-one:

-

Reactant Preparation: In a suitable reaction vessel, combine o-phenylethynyl benzyl azide (0.3 mmol), palladium(II) bromide (1 mol%), copper(II) bromide (0.3 mmol), and acetic acid (0.3 mmol).

-

Solvent Addition: Add a mixture of 1,2-dichloroethane (5 mL) and water (0.1 mL).

-

Reaction Conditions: Stir the mixture at 60°C for 22 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Initial Workup: Upon completion, filter the reaction mixture. Wash the filtrate twice with water and once with saturated brine.

-

Extraction: Extract the aqueous layer three times with 15 mL of ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers with anhydrous sodium sulfate for 30 minutes, filter, and concentrate the filtrate by rotary evaporation to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (200-300 mesh) using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to yield the pure white solid product.[8]

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in the synthesis of bioactive molecules, particularly in the field of oncology. The bromine atom at the 4-position serves as a convenient point for modification, allowing for the generation of diverse chemical libraries for drug screening.

PARP Inhibitors

Derivatives of the isoquinolinone core are being actively investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP1 and PARP2, are crucial for DNA repair, particularly in the context of single-strand breaks.[9] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a process known as synthetic lethality.[10][11] Several PARP inhibitors have been approved for the treatment of various cancers, and the isoquinolinone scaffold is a key component in many of these and next-generation inhibitors.[12][13]

Kinase Inhibitors

The isoquinolinone and related quinazolinone scaffolds are also prevalent in the design of kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[14][15] Derivatives of these heterocyclic systems have been shown to inhibit a variety of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle progression.

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis.

-

HER2: Overexpressed in certain types of breast cancer.

By designing molecules that can selectively bind to the ATP-binding pocket of these kinases, it is possible to block their activity and thereby inhibit cancer cell proliferation and survival.[16][17][18]

Conclusion

This compound has evolved from a derivative of a classically synthesized heterocycle to a cornerstone building block in modern drug discovery. Its strategic bromination provides a versatile platform for the synthesis of complex and highly functionalized molecules. The continued exploration of its derivatives as potent and selective inhibitors of key biological targets, such as PARP and various kinases, underscores its significance in the development of next-generation therapeutics for cancer and other diseases. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]

- 9. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromoisoquinolin-1(2H)-one (CAS: 3951-95-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinolin-1(2H)-one is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. Its core structure, the isoquinolinone scaffold, is a key pharmacophore found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to researchers and drug development professionals.

Physicochemical Properties

This compound is a solid at room temperature, with its appearance described as white to light brown.[1] It is recommended to be stored in a dry environment at room temperature.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.05 g/mol | [3] |

| Melting Point | 248-249 °C (decomposed) | [1] |

| Boiling Point (Predicted) | 408.0 ± 45.0 °C | [1] |

| Density (Predicted) | 1.666 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 11.91 ± 0.40 | [1] |

| Appearance | White to light brown solid | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectral Data

Detailed spectral data for this compound is not extensively available in the public domain. However, data for the closely related compound, 4-bromoisoquinoline, can be used as a reference point for spectral interpretation.

¹H NMR Spectroscopy

A reported ¹H NMR spectrum for this compound in DMSO-d₆ shows the following peaks: δ 11.57 (br.s, 1H), 8.24 (dd, J = 8.0, 0.8 Hz, 1H), 7.88-7.83 (m, 1H), 7.79-7.75 (m, 1H), 7.61 (ddd, J = 8.0, 7.1, 1.1 Hz, 1H), 7.55 (s, 1H).[1]

¹³C NMR Spectroscopy

Mass Spectrometry

Mass spectrometry data (ESI) for this compound shows a peak at m/z: 223.9 (M + H)⁺.[1]

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. A common laboratory-scale synthesis involves the bromination of isoquinolin-1(2H)-one.

General Experimental Protocol: Bromination of Isoquinolin-1(2H)-one

This protocol is based on a general procedure described in the literature.[1]

Materials:

-

Isoquinolin-1(2H)-one

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve isoquinolin-1(2H)-one (1.0 equivalent) in DMF.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to remove the solvent.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to afford this compound.

A palladium-catalyzed synthesis of this compound derivatives from 2-alkynyl benzyl azides has also been reported, offering an alternative route to this class of compounds.[4]

Biological Activity and Potential Applications

While specific quantitative biological activity data such as IC₅₀ or Kᵢ values for this compound are not extensively documented in the public domain, the isoquinolinone scaffold is a well-established pharmacophore with a range of biological activities.

Anti-cancer Activity: PARP Inhibition

The isoquinolinone core is a key structural feature of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][5] PARP enzymes, particularly PARP-1, are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer agents.[6] Given that this compound contains the isoquinolinone scaffold, it is a candidate for investigation as a PARP inhibitor.

Anti-inflammatory Activity

Isoquinoline derivatives have been reported to possess anti-inflammatory properties.[7] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines. While direct evidence for this compound is lacking, its structural class suggests potential for investigation in anti-inflammatory research.

Antimicrobial Activity

The isoquinoline scaffold is present in some antimicrobial agents.[8] The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.[9][10] Further research is needed to determine if this compound exhibits any significant antimicrobial activity.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery, primarily due to its isoquinolinone core. While specific biological activity data for this compound is limited, its structural similarity to known PARP inhibitors suggests a promising avenue for anti-cancer research. Further investigation into its potential as a PARP inhibitor, as well as its anti-inflammatory and antimicrobial properties, is warranted. The synthetic protocols outlined provide a basis for the preparation of this compound and its derivatives for further study.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. compoundchem.com [compoundchem.com]

- 7. 4-Bromoisoquinoline(1532-97-4) 13C NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Bromo-1(2H)-isoquinolone | 3951-95-9 [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Safe Handling of 4-Bromoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromoisoquinolin-1(2H)-one (CAS No: 3951-95-9), a heterocyclic building block utilized in medicinal chemistry and organic synthesis. The following sections detail the hazardous properties, proper handling procedures, and emergency protocols to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [2][3] |

| Appearance | White to light brown solid/crystals | [4] |

| Melting Point | 248-249 °C (decomposes) | [4] |

| Boiling Point | 408.0 ± 45.0 °C (Predicted) | [4] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards and the necessary safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated data from multiple suppliers.

Precautionary Statements

A summary of key precautionary statements is provided below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Source: Aggregated data from multiple suppliers.[5]

Toxicological and Ecotoxicological Information

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

A standardized workflow is critical to minimizing risk when handling this compound.

Synthesis of this compound from Isoquinolin-1(2H)-one

The following protocol is adapted from the literature and provides a general procedure for the synthesis of this compound.[4] All operations should be performed in a well-ventilated fume hood.

Materials:

-

Isoquinolin-1(2H)-one

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

In a suitable reaction vessel, dissolve Isoquinolin-1(2H)-one (1.0 equivalent) in DMF.

-

To this solution, add N-Bromosuccinimide (NBS) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by preparative HPLC to yield this compound.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in section 4.1. Avoid breathing dust and ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Storage

Store this compound in a tightly closed container in a dry and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of sound laboratory practices. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

A Technical Guide to the Solubility of 4-Bromoisoquinolin-1(2H)-one in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Bromoisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its known physicochemical properties and presents detailed, generalized experimental protocols for determining its solubility in common organic solvents. Methodologies for both thermodynamic (equilibrium) and kinetic solubility are described, offering a robust framework for researchers to generate the necessary data in their own laboratories. This guide is intended to serve as a foundational resource for scientists working with this compound, enabling them to effectively select appropriate solvent systems for synthesis, purification, formulation, and screening applications.

Introduction

This compound is a substituted isoquinolinone derivative. Such scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active compounds. The solubility of a compound is a critical physicochemical parameter that influences its behavior in both chemical and biological systems. It dictates the choice of solvents for chemical reactions, impacts the efficiency of crystallization and purification processes, and is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This document aims to provide a practical guide for researchers investigating the solubility of this compound. While specific quantitative solubility values in various organic solvents are not currently available in the public domain, this guide furnishes the necessary theoretical background and experimental procedures to empower researchers to determine these values empirically.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can offer initial insights into its likely solubility behavior based on the principle of "like dissolves like." For instance, its relatively high melting point suggests strong intermolecular forces in the solid state, which will need to be overcome by solvent-solute interactions for dissolution to occur.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Melting Point | 248-249 °C (decomposes) | [1] |

| Boiling Point | 408 °C at 760 mmHg | [1] |

| Density | 1.666 g/cm³ | [1] |

| Physical Form | Solid | [2] |

| pKa (Predicted) | 11.91 ± 0.40 | [1] |

| LogP (Predicted) | 2.70 | [1] |

Note: The LogP value, a measure of lipophilicity, suggests that the compound will have some affinity for non-polar organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. A common guiding principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. Polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.

The following diagram illustrates the logical relationship for predicting solubility based on this principle.

Caption: Logical workflow for predicting solubility based on the "like dissolves like" principle.

Experimental Protocols for Solubility Determination

Two primary types of solubility can be measured: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound, while kinetic solubility is a measure of how readily a compound dissolves, often from a high-concentration stock solution in an organic solvent like DMSO.

The following diagram provides a general overview of the experimental workflow for determining solubility.

Caption: General experimental workflow for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3] It measures the equilibrium concentration of a compound in a solvent after a prolonged incubation period with an excess of the solid material.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, dimethylformamide)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[3] This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Dilute the saturated filtrate with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted filtrate by HPLC and determine its concentration using the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the dissolution of a compound from a concentrated stock solution, typically dimethyl sulfoxide (DMSO).[4][5] This method is faster than the shake-flask method and is amenable to higher throughput.

Materials:

-

This compound (solid)

-

DMSO

-

Selected organic solvents

-

Multi-well plates (e.g., 96-well plates)

-

Plate shaker

-

Plate reader with turbidity or UV-Vis absorbance capabilities, or an HPLC system.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).[6]

-

Solvent Addition: In the wells of a multi-well plate, add the desired organic solvents.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvents in the wells. The final concentration of DMSO should be kept low (e.g., 1-2%) to minimize its effect on the solubility in the test solvent.[7]

-

Incubation: Seal the plate and shake it for a defined, shorter period (e.g., 1 to 2 hours) at a controlled temperature.[5]

-

Detection of Precipitation (Turbidimetric Method): Measure the turbidity (light scattering) of the solutions in each well using a plate reader. The concentration at which significant precipitation is observed is considered the kinetic solubility.

-

Quantification of Soluble Compound: Alternatively, after incubation, filter the contents of the wells using a filter plate to remove any precipitate. The concentration of the compound in the filtrate can then be quantified using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy against a calibration curve.[8]

Data Presentation

While no specific data is available for this compound, the results obtained from the experimental protocols described above should be summarized in a clear and structured format for easy comparison. An example of such a table is provided below.

| Solvent | Classification | Method Used | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Ethanol | Polar Protic | Thermodynamic | 25 | Experimental Value | Experimental Value |

| Acetone | Polar Aprotic | Thermodynamic | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | Moderately Polar | Thermodynamic | 25 | Experimental Value | Experimental Value |

| Dichloromethane | Non-polar | Thermodynamic | 25 | Experimental Value | Experimental Value |

| Tetrahydrofuran | Polar Aprotic | Thermodynamic | 25 | Experimental Value | Experimental Value |

| Hexane | Non-polar | Thermodynamic | 25 | Experimental Value | Experimental Value |

| Dimethylformamide | Polar Aprotic | Thermodynamic | 25 | Experimental Value | Experimental Value |

Conclusion

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. asianpubs.org [asianpubs.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. pharmatutor.org [pharmatutor.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its derivatives are known to exhibit diverse pharmacological activities, including acting as kinase inhibitors, which are crucial in cancer therapy. The functionalization of the isoquinolin-1(2H)-one core at the C4-position is of significant interest for the development of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction enables the coupling of 4-Bromoisoquinolin-1(2H)-one with a variety of aryl and heteroaryl boronic acids or their esters, providing a direct and efficient route to a diverse library of 4-aryl-isoquinolin-1(2H)-ones. These products serve as key intermediates for further chemical modifications or as final compounds for biological screening in drug discovery programs.

General Considerations for Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling reaction is dependent on several key parameters, including the choice of catalyst, ligand, base, and solvent system.

-

Palladium Catalyst: A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.[1] The active catalyst is the Pd(0) species, which is either added directly or generated in situ from a Pd(II) precatalyst.[2]

-

Ligand: Phosphine-based ligands are crucial for stabilizing the palladium catalyst, facilitating oxidative addition and reductive elimination steps. Triphenylphosphine (PPh₃), XPhos, and tricyclohexylphosphine (PCy₃) are examples of ligands that can be employed.[3]

-

Base: A base is required to activate the boronic acid for transmetalation.[2] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][3] The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF).[1][3] The presence of water is often necessary for the efficacy of the inorganic bases.

-

Inert Atmosphere: To prevent the oxidation and deactivation of the palladium catalyst, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.[1]

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the Suzuki coupling of this compound.

Caption: A generalized experimental workflow for Suzuki coupling.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (or boronic acid pinacol ester)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Reflux condenser or sealed cap for vial

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum or cap and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

-

Catalyst Addition: Add the palladium catalyst, for instance, a pre-mixed solution of Pd(OAc)₂ (0.02-0.05 equiv) and PPh₃ (0.04-0.10 equiv) in the reaction solvent.

-

Reaction Execution: Place the sealed flask in a preheated oil bath or heating block at 80-100 °C and stir vigorously. The reaction time can range from 2 to 24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-isoquinolin-1(2H)-one.

Summary of Reaction Conditions and Yields

| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), XPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 8 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | DMF/H₂O (5:1) | 85 | 16 | 78 |

| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 95 | 10 | 81 |

| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (3), PPh₃ (6) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 24 | 65 |

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Derivatives from 4-Bromoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of a diverse range of derivatives from 4-Bromoisoquinolin-1(2H)-one. The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, and functionalization at the C4-position through cross-coupling reactions offers a powerful strategy for the generation of novel compounds with potential therapeutic applications.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This report focuses on the application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the derivatization of this compound.

A critical consideration for successful coupling reactions with this substrate is the potential for the lactam moiety to interfere with the catalytic cycle. Literature suggests that N-protection of the isoquinolin-1(2H)-one may be necessary to achieve high yields and prevent catalyst inhibition. The protocols provided herein will address both direct coupling and strategies involving N-protected intermediates.

General Experimental Workflow

A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. This workflow emphasizes the importance of an inert atmosphere to prevent the degradation of the palladium catalyst and phosphine ligands.

Caption: General workflow for setting up and performing palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation (for Suzuki) or related coupling step, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylisoquinolin-1(2H)-ones

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters.

Data Presentation

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |

| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 24 | 65 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (see table), and the base (2.0 mmol).

-

If a ligand is used, add it to the vessel.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (5 mL).

-

Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 4-Alkenylisoquinolin-1(2H)-ones

The Heck reaction enables the synthesis of 4-alkenyl derivatives through the coupling of this compound with various alkenes.[1]

Data Presentation

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 75 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 88 |

| 3 | Cyclohexene | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 55 |

| 4 | 1-Octene | Herrmann's Catalyst (1) | - | NaOAc | DMA | 130 | 18 | 68 |

Experimental Protocol: General Procedure for Heck Reaction

-

In a reaction tube, combine this compound (1.0 mmol), the palladium catalyst (see table), and ligand if required.

-

Add the degassed solvent (5 mL), followed by the base (2.0 mmol) and the alkene (1.5 mmol).

-

Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

-

After cooling to room temperature, monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 4-Alkynylisoquinolin-1(2H)-ones

The Sonogashira coupling provides a straightforward route to 4-alkynylisoquinolin-1(2H)-ones by reacting the bromo-precursor with terminal alkynes.[2]

Data Presentation

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 89 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | RT | 12 | 95 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 8 | 82 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 70 | 10 | 77 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a reaction flask, add this compound (1.0 mmol), the palladium catalyst (see table), copper(I) iodide, and a ligand if required.

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent (5 mL) and the amine base (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise.

-